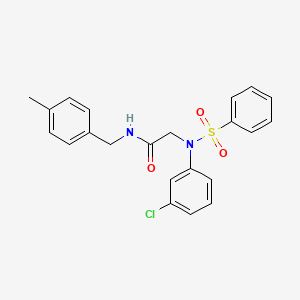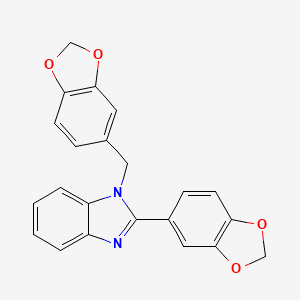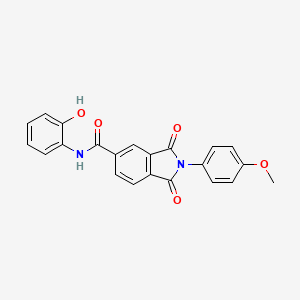
N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HPP-4382, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound has been studied extensively in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to selectively inhibit PARP1 and PARP2 enzymes, which are overexpressed in cancer cells. The selective inhibition of PARP1 and PARP2 by this compound leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of PARP enzymes, leading to the accumulation of DNA damage and induction of apoptosis. Physiologically, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, leading to the reduction in tumor size and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its selectivity for PARP1 and PARP2 enzymes, which are overexpressed in cancer cells. This selectivity leads to the inhibition of cancer cell growth and induction of apoptosis, while minimizing the side effects on normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One direction is to optimize the synthesis method to produce higher yields with improved solubility in water. Another direction is to study the effects of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the effects of this compound in other diseases, such as neurodegenerative diseases, should be further studied to determine its potential as a therapeutic agent in these diseases. Finally, the development of this compound analogs with improved potency and selectivity for PARP enzymes should be explored.
Aplicaciones Científicas De Investigación
N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to cancer research, this compound has also been studied in the field of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of beta-amyloid protein.
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-29-15-9-7-14(8-10-15)24-21(27)16-11-6-13(12-17(16)22(24)28)20(26)23-18-4-2-3-5-19(18)25/h2-12,25H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVRTBOEDDCWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1,3-dioxo-2-(3-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3454679.png)

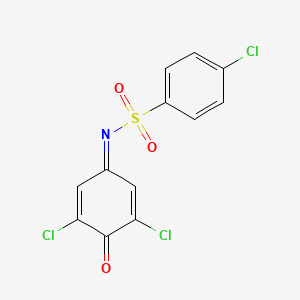
![N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3454700.png)
![3-(2-chlorophenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3454722.png)
![3-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3454730.png)
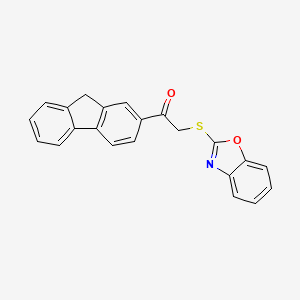
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(8-quinolinylthio)acetamide](/img/structure/B3454754.png)

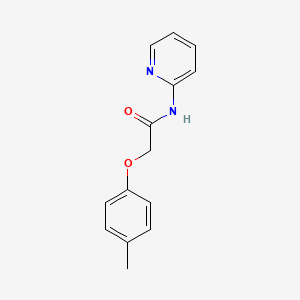
![2-chloro-N'-[(2-naphthyloxy)acetyl]benzohydrazide](/img/structure/B3454784.png)
